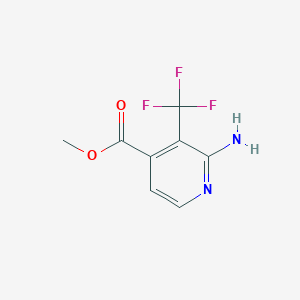

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Description

Molecular Architecture and Crystallographic Analysis

Methyl 2-amino-3-(trifluoromethyl)isonicotinate (C₈H₆F₃N₂O₂) features a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 3-position with a trifluoromethyl (-CF₃) group, while a methyl ester (-COOCH₃) occupies the 4-position. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 11.81 Å, b = 7.89 Å, c = 21.41 Å, and β = 105.01°. The trifluoromethyl group adopts a staggered conformation relative to the pyridine plane, minimizing steric hindrance. Key bond lengths include C–CF₃ (1.53 Å) and C–N (1.35 Å), consistent with hyperconjugative interactions between the amino group and the aromatic system.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1928.1 ų |

| Z | 4 |

| R-factor | 0.0632 |

Packing analysis shows intermolecular N–H···O hydrogen bonds (2.89 Å) between the amino group and ester carbonyl, stabilizing the lattice. The CF₃ group participates in weak C–F···π interactions (3.12 Å) with adjacent pyridine rings, contributing to layered molecular stacking.

Properties

IUPAC Name |

methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLNACVOKVEUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(trifluoromethyl)isonicotinate typically involves the reaction of 2-amino-3-methylpyridine with trifluoromethylating agents under controlled conditions . One common method involves the use of the Baltz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)

- Structure: Lacks the amino group at position 2 but retains the CF₃ group at position 3 and a methyl ester at position 4.

- Key Differences: The absence of the amino group reduces polarity and hydrogen-bonding capacity, likely decreasing aqueous solubility compared to the target compound. Higher lipophilicity (logP) due to the missing NH₂ group may enhance membrane permeability.

- Synthesis: Prepared via esterification of the corresponding nicotinic acid derivative, bypassing the need for amino group protection .

2-Trifluoromethylnicotinic Acid (CAS 131747-43-8)

- Structure : Carboxylic acid at position 4 instead of a methyl ester; CF₃ at position 2.

- Key Differences: The carboxylic acid group increases acidity (pKa ~3–4) and water solubility compared to the ester. Potential for salt formation in drug formulations, enhancing bioavailability.

- Applications : Used as a precursor for antidiabetic agents and kinase inhibitors .

Methyl 3-Amino-2,6-dichloroisonicotinate (CAS 28033-01-4)

Complex Derivatives: Sulfonamide-Functionalized Isonicotinates

- Examples :

- 3an : Methyl 2-(1-((2-acetoxybenzoyl)oxy)-6-((4-methylphenyl)sulfonamido)hexan-3-yl)isonicotinate.

- 3ao : Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate.

- Key Differences :

Research Findings and Challenges

- Synthetic Accessibility: CF₃-containing analogs often require specialized fluorination techniques (e.g., silyl radical processes), while chloro/amino derivatives utilize halogenation and amination .

- Contradictions: describes Methyl 2-amino-3-(trifluoromethyl)benzoate, a benzene-core analog, which differs significantly in electronic properties and applications from pyridine-core isonicotinates .

Biological Activity

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 254.6 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Synthesis

This compound can be synthesized through various methods involving substitution reactions. The trifluoromethyl group plays a crucial role in modifying the compound's properties and biological activity.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Substitution | Alkyl halides | Base (e.g., triethylamine) |

| Reduction | Lithium aluminum hydride | Anhydrous solvents |

| Oxidation | Potassium permanganate | Acidic medium |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors, which may lead to various physiological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit focal adhesion kinase (FAK), which is involved in cancer cell migration and invasion .

- Neurotransmitter Modulation : It has been shown to interact with nicotinic acetylcholine receptors, potentially influencing neurotransmitter activity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : In vitro testing revealed that derivatives of the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 to 29 mm .

- Cancer Research : A study demonstrated that compounds similar to this compound could reduce tumor burden in animal models by inhibiting FAK, showing a reduction of 46-64% compared to controls .

- Neuropharmacological Effects : The compound modulated nicotinic receptors in cell-based assays, leading to altered neurotransmitter release patterns, which may have implications for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-3-(trifluoromethyl)isonicotinate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated precursors (e.g., methyl 2-bromo-3-(trifluoromethyl)isonicotinate or methyl 2-chloro-3-(trifluoromethyl)isonicotinate ). The reaction typically employs ammonia or protected amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃ or Et₃N). Monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating the product .

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To identify the amino group (δ ~5–6 ppm for NH₂ in DMSO-d₆) and trifluoromethyl substituent (δ ~110–120 ppm in ¹³C NMR for CF₃).

- LC-MS : To confirm molecular weight (calculated: 236.15 g/mol for C₈H₇F₃N₂O₂) and purity .

- X-ray crystallography : For unambiguous confirmation of regiochemistry and crystal packing, as demonstrated in related phosphazene derivatives .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) from analogous trifluoromethyl isonicotinate esters . Use PPE (gloves, goggles), work in a fume hood, and implement waste disposal protocols compliant with GHS guidelines.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the amino substituent in nucleophilic reactions?

- Methodological Answer : The CF₃ group increases the electrophilicity of adjacent positions, enhancing susceptibility to nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments (e.g., monitoring substitution rates with varying nucleophiles) quantify this effect. Compare reactivity with non-CF₃ analogs to isolate electronic contributions .

Q. What strategies optimize regioselectivity in the amination of halogenated precursors?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms for aromatic amination.

- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) can improve yields for sterically hindered positions.

- Protecting groups : Temporary protection of the amino group (e.g., Boc) prevents side reactions during synthesis .

Q. How can stability studies be designed to assess degradation pathways under varying conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), acidic/basic hydrolysis, and UV light.

- Analytical tracking : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

- Kinetic modeling : Determine activation energy (Eₐ) via Arrhenius plots to predict shelf-life under standard storage conditions.

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The CF₃ group often disrupts crystal packing due to steric and electronic effects. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.